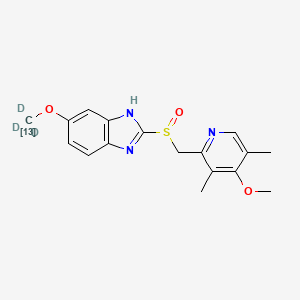

Omeprazole 13CD3

Description

Conceptual Framework of Stable Isotope Labeling in Pharmaceutical Chemistry

Stable isotope labeling is a powerful technique used to investigate the metabolic fate of drugs. musechem.com By introducing atoms with a greater mass, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into a drug's molecular structure, researchers can differentiate the drug from its naturally occurring counterparts. musechem.comacs.org This labeling does not significantly alter the chemical properties of the molecule, allowing it to behave naturally in the body. musechem.com The key advantage lies in the ability to detect these heavier molecules and their metabolites using sensitive analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. acs.orghwb.gov.in This allows for a detailed understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orghwb.gov.in

Significance of Deuterium and Carbon-13 Labeling in Drug Research

Deuterium and carbon-13 are the most commonly used stable isotopes in pharmaceutical research. chemicalsknowledgehub.com Deuterium labeling, which involves replacing hydrogen atoms with deuterium, can sometimes lead to a "kinetic isotope effect." This can slow down the rate at which the drug is metabolized, providing a clearer picture of its metabolic pathways. musechem.com Carbon-13 labeling is particularly useful for tracking the carbon skeleton of a drug molecule, ensuring that the label is not easily lost through metabolic processes. chemicalsknowledgehub.com The use of both deuterium and carbon-13 in a single molecule, as in Omeprazole-13CD3, provides a robust and reliable tool for a comprehensive analysis of the drug's journey through the body. chemicalsknowledgehub.comsymeres.com

Historical Perspectives on the Application of Isotopic Tracers in Omeprazole (B731) Studies

The use of isotopic tracers in the study of omeprazole metabolism is not a new concept. Early studies utilized radioisotopes, such as carbon-14 (B1195169) (¹⁴C), to investigate the drug's pharmacokinetics in humans. nih.govtandfonline.com These studies provided initial insights into how omeprazole is eliminated from the body, primarily through metabolism. nih.govtandfonline.com Later research employed stable isotopes like sulfur-34 (B105110) (³⁴S) to identify a multitude of omeprazole metabolites in animal studies. nih.gov More recently, deuterium-labeled omeprazole (D3-omeprazole) has been used in conjunction with unlabeled omeprazole to identify metabolites in mouse brain and plasma. nih.govnih.govmdpi.com The development of multiply-labeled compounds like Omeprazole-13CD3 represents the continued evolution of this technique, offering even greater precision in metabolic research.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261395-28-1 | |

| Record name | 1261395-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of Omeprazole 13cd3

Chemical Structure and Isotopic Labeling

The chemical name for Omeprazole-13CD3 is 6-(methoxy-13C-d3)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. clearsynth.com In this compound, the methyl group attached to the methoxy (B1213986) substituent on the benzimidazole (B57391) ring has been isotopically labeled. This means the carbon atom is the heavier carbon-13 isotope, and the three hydrogen atoms are deuterium (B1214612). clearsynth.commedchemexpress.com

Below is a table summarizing the key chemical properties of Omeprazole-13CD3:

| Property | Value |

| Molecular Formula | C16¹³CH16D3N3O3S |

| Molecular Weight | 349.43 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥98.0% |

| Isotopic Enrichment | 99% atom ¹³C, 99% atom D |

Data sourced from various certificates of analysis. medchemexpress.comsigmaaldrich.com

Physicochemical Properties

Omeprazole-13CD3 is a solid at room temperature and is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. esschemco.com It is stable under recommended storage conditions, typically at -20°C. medchemexpress.comsigmaaldrich.com

Advanced Analytical Research Applications of Omeprazole 13cd3

Development and Validation of Quantitative Bioanalytical Methods

The accurate quantification of drugs and their metabolites in biological matrices like plasma and serum is fundamental throughout the drug discovery and development process. ijpsr.com Analytical methods must be robust, precise, and accurate to ensure the reliability of pharmacokinetic and metabolic data. ijpsr.com Omeprazole (B731) 13CD3 plays a critical role in the development and validation of these sophisticated analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. eijppr.com In a typical LC-MS/MS method for omeprazole, the protonated molecule [M+H]⁺ is monitored. For omeprazole, this corresponds to a mass-to-charge ratio (m/z) of 346.1. mdpi.comresearchgate.net This parent ion is then fragmented, and a specific product ion (e.g., m/z 198.1) is selected for quantification, a process known as Selected Reaction Monitoring (SRM). mdpi.com

The development of these methods involves optimizing chromatographic conditions to achieve a clean separation of the analyte from endogenous matrix components. This includes selecting the appropriate column, such as a C18 column, and mobile phase composition, often a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. mdpi.comnih.gov Validation is performed according to regulatory guidelines to establish the method's specificity, linearity, accuracy, precision, and stability. ijpsr.comresearchgate.net

Table 1: Example of LC-MS/MS Parameters for Omeprazole Quantification This table is for illustrative purposes and parameters can vary between laboratories and applications.

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | Liquid Chromatography (LC) | ijpsr.com |

| Column | Reversed-Phase C18 (e.g., Phenomenex Kinetex, Thermo HyPURITY) | mdpi.comnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Formate) | mdpi.comnih.gov |

| Detection | Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive mode | ijpsr.comresearchgate.net |

| Mass Transition (Omeprazole) | m/z 346.1 → 198.1 | mdpi.com |

| Internal Standard | Omeprazole 13CD3 or other stable isotope-labeled analog | medchemexpress.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes, leading to significantly faster analysis times and improved chromatographic resolution compared to conventional HPLC. chromatographyonline.com When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, it provides a powerful platform for both quantitative and qualitative analysis. mdpi.com

This combination is particularly advantageous for metabolomics and impurity profiling, where the high resolving power of the mass spectrometer allows for the accurate mass measurement of analytes. mdpi.com This capability enables the confident identification of unknown metabolites or impurities based on their elemental composition. mdpi.com A quality-by-design approach can be used to develop robust UHPLC methods for omeprazole and its related impurities, ensuring high performance and reliability. chromatographyonline.com

The most critical application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). medchemexpress.cominorganicventures.com IDMS is considered the definitive technique for quantitative analysis. inorganicventures.com In this method, a known quantity of the stable isotope-labeled standard (this compound) is added to the sample at the earliest stage of preparation. inorganicventures.com

Because the labeled IS is chemically identical to the unlabeled analyte (omeprazole), it exhibits the same behavior during every step of the analytical process, including extraction, chromatographic separation, and ionization. inorganicventures.com Any loss of analyte during sample workup or any fluctuation in instrument signal will affect the IS to the same degree. researchgate.net Since the mass spectrometer can differentiate between the analyte and the IS based on their mass difference, quantification is based on the ratio of their respective signal intensities. inorganicventures.com This ratio remains constant regardless of sample loss or signal suppression, leading to exceptionally high precision and accuracy in the final measurement.

Biological samples such as plasma are highly complex, containing numerous endogenous compounds like salts, lipids, and proteins. researchgate.net During analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. eijppr.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of quantification. eijppr.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. researchgate.net Since the IS co-elutes with the analyte and has the same physicochemical properties, it is subject to the exact same matrix effects. eijppr.comresearchgate.net By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by these effects is normalized, ensuring that the quantitative results remain reliable and accurate even in complex biological samples. nih.gov The evaluation of matrix effects is a mandatory part of bioanalytical method validation under regulatory guidelines. eijppr.com

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

Application in Impurity Profiling and Quantification

Beyond bioanalysis, ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of quality control in drug manufacturing. Impurity profiling involves the identification and quantification of all potential impurities in the bulk drug substance. slideshare.net

During the synthesis of omeprazole, several process-related impurities and degradation products can be formed. researchgate.net These impurities must be identified, quantified, and controlled within strict limits set by regulatory bodies. Analytical methods, often based on HPLC or UHPLC, are developed to separate omeprazole from these related substances. chromatographyonline.comresearchgate.net

In this context, this compound can be used as an internal standard in LC-MS methods designed for the trace analysis of these impurities. Its use allows for highly accurate quantification, ensuring that even very low levels of potentially harmful impurities are detected and controlled. This application is crucial for maintaining the quality, safety, and consistency of the final pharmaceutical product. synzeal.comresearchgate.net

Table 2: Common Process-Related Impurities of Omeprazole This list is not exhaustive and other impurities may exist.

| Impurity Name | Alternative Name / Designation | Source |

|---|---|---|

| Omeprazole Sulfone | Omeprazole Impurity A (Ph. Eur.), USP Omeprazole Related Compound A | researchgate.netnih.gov |

| Omeprazole Sulfide (B99878) | Omeprazole Impurity B (Ph. Eur.) | researchgate.netnih.gov |

| Desmethoxy-Omeprazole | Omeprazole Impurity D | researchgate.net |

| Omeprazole N-Oxide | - | |

| Pyridone Analogue | Omeprazole Impurity F | pharmaffiliates.com |

| Chloride Salt Analogue | Omeprazole Impurity H | researchgate.netpharmaffiliates.com |

Quantification of Degradation Products and Low-Level Analytes

The inherent instability of omeprazole, especially in acidic conditions, leads to the formation of various degradation products. nih.gov Accurately quantifying these degradants, as well as trace levels of the parent drug and its metabolites, is critical for ensuring pharmaceutical quality and understanding its pharmacokinetic profile. Omeprazole-13CD3, or similar deuterated variants like Omeprazole-d3, serves as an ideal internal standard in these sensitive analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like Omeprazole-13CD3 is crucial because it shares nearly identical physicochemical properties with the unlabeled analyte (omeprazole). medchemexpress.com It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. tandfonline.com By adding a known quantity of Omeprazole-13CD3 to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, allowing for highly accurate quantification of the target analyte.

Research studies have demonstrated the successful application of these methods. For instance, in the analysis of omeprazole and its metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, LC-MS/MS methods using a deuterated internal standard achieve low limits of quantification (LLOQ). tandfonline.com One validated method for the simultaneous determination of omeprazole and its key metabolites in human plasma reported an LLOQ of 1 ng/mL for omeprazole. tandfonline.com Another study established a method with an LLOQ of 2.5 ng/mL. scispace.com This level of sensitivity is essential for pharmacokinetic studies and for monitoring low-level impurities or degradation products that could have toxicological implications. tandfonline.comnih.gov

Forced degradation studies, conducted under stress conditions like acid, base, and oxidation, are performed to identify potential degradation products. researchgate.net The subsequent quantification of these newly identified compounds in drug stability and release testing relies on robust analytical methods, which are significantly enhanced by the use of a SIL-IS like Omeprazole-13CD3. researchgate.netslideshare.net

Table 1: Performance of an LC-MS/MS Method Using a Labeled Internal Standard for Omeprazole Analysis This table presents typical validation parameters from a study quantifying omeprazole and its metabolites in human plasma using a stable isotope-labeled internal standard.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Omeprazole | 1–1000 | 1 | < 10% | < 10% |

| 5-Hydroxyomeprazole | 1–1000 | 1 | < 10% | < 10% |

| Omeprazole Sulfone | 1–1000 | 1 | < 10% | < 10% |

| Data derived from representative LC-MS/MS validation studies. tandfonline.com |

Utilization as a Reference Standard in Pharmaceutical Quality Control and Method Validation

Omeprazole-13CD3 is extensively used as a reference standard in the development, validation, and routine application of analytical methods within pharmaceutical quality control (QC). synzeal.comsynzeal.comvenkatasailifesciences.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. venkatasailifesciences.com

During method validation, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), Omeprazole-13CD3 is used to confirm the performance characteristics of an analytical procedure. ajprd.com Its primary role is as an internal standard to demonstrate:

Accuracy: By spiking known amounts of the analyte and the labeled standard into a matrix, the method's ability to provide results close to the true value is verified. Recovery is expected to be within a tight range, often 98-102%. ajprd.com

Precision: The closeness of agreement between a series of measurements is assessed. The relative standard deviation (%RSD) for repeated analyses should be low, typically below 15% for bioanalytical methods and even lower for pharmaceutical assays. ajprd.comoup.com

Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components, is proven. The distinct mass-to-charge ratio (m/z) of Omeprazole-13CD3 ensures it does not interfere with the unlabeled analyte's signal. tandfonline.com

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is established across a specified range. ajprd.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy is established. researchgate.net

In routine QC testing of omeprazole formulations, Omeprazole-13CD3 is crucial for quantitative assays, such as those for content uniformity and dissolution, especially when using LC-MS. synzeal.comsynzeal.com Its inclusion in the analytical workflow guarantees the reliability of the results, confirming that each batch of the pharmaceutical product meets the required quality specifications before release. venkatasailifesciences.com

Table 2: Key Validation Parameters Verified Using Omeprazole-13CD3 as an Internal Standard This table summarizes typical validation metrics for an HPLC method as per regulatory guidelines.

| Validation Parameter | Typical Acceptance Criteria | Role of Omeprazole-13CD3 |

| Accuracy | 98.0% - 102.0% recovery | Ensures accurate quantification by correcting for procedural losses. |

| Precision (Repeatability) | RSD ≤ 2% | Normalizes variations in instrument response and sample preparation. |

| Linearity (r²) | ≥ 0.999 | Confirms consistent instrument response across the concentration range. |

| Specificity | No interference at the analyte's retention time | The unique m/z value confirms non-interference with the omeprazole peak. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Enables accurate measurement at the lowest validated concentration. |

| Data based on general ICH and FDA guidelines for method validation. ajprd.com |

Investigations into Omeprazole Metabolism Using Isotopic Tracers

In Vitro Metabolic Pathway Elucidation with Omeprazole (B731) 13CD3

In vitro systems, particularly isolated microsomal fractions from liver, are critical for identifying the enzymes responsible for drug metabolism and characterizing the initial metabolic transformations. The use of isotopically labeled omeprazole, such as Omeprazole 13CD3, enhances the analytical capabilities in these studies.

Enzymatic Biotransformation in Isolated Microsomal Systems

Omeprazole undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system nih.govpharmacompass.comdrugbank.com. In vitro studies using human liver microsomes have identified the major metabolic pathways and the key CYP isoforms involved. The primary enzymes identified are CYP2C19 and CYP3A4 nih.govpharmacompass.compharmacompass.comnih.govnih.gov. CYP2C19 is largely responsible for the formation of hydroxyomeprazole, while CYP3A4 is a significant contributor to the formation of omeprazole sulphone nih.govpharmacompass.comdrugbank.com. Other metabolites identified include 5-O-desmethylomeprazole and an unidentified compound termed metabolite X nih.govpharmacompass.com. Studies have also indicated that omeprazole can exhibit stereoselective metabolism, with different CYP isoforms showing preferences for metabolizing the R- and S-enantiomers of omeprazole nih.gov. For instance, CYP2C19 favors the 5-hydroxylation of R-omeprazole, while it primarily 5-O-demethylates S-omeprazole. Conversely, CYP3A4 exhibits a strong preference for the sulfoxidation of the S-form nih.gov. Research has also explored omeprazole's interaction with specific CYP isoforms in animal models, such as its uncompetitive inhibition of CYP3A2 in rat liver microsomes .

Characterization of Metabolite Structures via Isotope Ratio Monitoring

The characterization of metabolite structures is greatly facilitated by the use of stable isotope-labeled compounds. This compound, or other deuterium-labeled analogs like D3-omeprazole, allows for the precise identification of drug-related metabolites through mass spectrometry. Isotope ratio monitoring (IRM) or isotope pattern recognition techniques are employed to distinguish endogenous compounds from drug metabolites by detecting characteristic mass shifts mdpi.comresearchgate.netnih.gov.

When this compound is incubated with liver microsomes, the resulting metabolites will carry the isotopic label. Mass spectrometry, particularly LC-MS/MS, can then detect these labeled metabolites based on their altered mass-to-charge ratio compared to unlabeled counterparts. This approach is crucial for identifying novel metabolites or confirming the structures of known metabolites, especially in complex biological matrices mdpi.comresearchgate.netnih.govosti.gov. For example, studies have identified seventeen metabolites in mouse brain and plasma using D3-omeprazole and LC-QTOF-MS, with mass differences of 3 daltons clearly indicating drug-derived compounds mdpi.comresearchgate.netnih.gov. The stable isotope cluster technique, utilizing isotopes like 34S, has also been applied to analyze rat urine samples, producing molecular ion 1:1 clusters that provide direct information on oxygenation and conjugation reactions nih.gov.

Kinetic Analysis of Metabolite Formation

The kinetics of metabolite formation are essential for understanding the rate and capacity of enzymatic biotransformation. Isotopically labeled omeprazole can be used in kinetic studies to accurately quantify metabolite formation rates. By measuring the concentration of labeled metabolites over time in microsomal incubations, kinetic parameters such as Vmax (maximum reaction rate) and Km (Michaelis-Menten constant) can be determined.

Studies investigating the kinetics of omeprazole metabolism in human liver microsomes have revealed biphasic kinetics for the formation of major metabolites, suggesting the involvement of multiple CYP isoforms with different affinities nih.govpharmacompass.com. For instance, intrinsic clearance (CL(int)) values have been determined for the formation of hydroxyomeprazole, omeprazole sulphone, and 5-O-desmethylomeprazole from both R- and S-omeprazole, highlighting stereoselective metabolism nih.gov. Omeprazole's inhibitory effects on enzyme activity, such as its uncompetitive inhibition of CYP3A2 in rat liver microsomes, can also be quantified using kinetic parameters like Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) . The use of stable isotopes can improve the accuracy of these kinetic measurements, especially at low substrate concentrations or when dealing with complex matrices.

Table 1: Identified Major Omeprazole Metabolites and Involved Enzymes

| Metabolite | Primary Metabolic Pathway | Major Enzymes Involved | References |

| Hydroxyomeprazole | Hydroxylation | CYP2C19 | nih.govpharmacompass.comdrugbank.comnih.govnih.gov |

| Omeprazole Sulphone | Sulfoxidation | CYP3A4 | nih.govpharmacompass.comdrugbank.comnih.govnih.gov |

| 5-O-desmethylomeprazole | O-demethylation | CYP2C19 | nih.govpharmacompass.comdrugbank.com |

| Metabolite X | Unidentified | Likely CYP3A4 | nih.govpharmacompass.com |

| Omeprazole Pyridone | Oxidation/Rearrangement | Not fully characterized | nih.govpharmacompass.com |

In Vivo Metabolic Fate Studies in Animal Models

Investigating omeprazole's metabolic fate in vivo in animal models provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) under physiological conditions. The use of isotopically labeled omeprazole is essential for accurate pharmacokinetic and metabolic profiling in these studies.

Concomitant Administration of Labeled and Unlabeled Omeprazole for Metabolic Profiling

A common strategy in in vivo metabolic profiling involves the concomitant administration of both unlabeled omeprazole and an isotopically labeled version, such as this compound or D3-omeprazole. This approach allows for direct comparison of metabolic profiles and enhances the identification and quantification of metabolites in biological samples (e.g., plasma, urine, feces) mdpi.comresearchgate.netnih.gov. By administering the labeled and unlabeled compounds, often in a specific ratio (e.g., 1:1), researchers can use mass spectrometry to detect metabolites that exhibit a characteristic mass difference corresponding to the isotopic label. This method is particularly useful for identifying novel metabolites and for quantitative pharmacokinetic analyses, as the labeled compound serves as an ideal internal standard mdpi.comresearchgate.netnih.govmedchemexpress.com. The stable isotope ratio-monitoring technique is central to this process, enabling the detection and characterization of drug-derived species amidst the complex endogenous matrix of biological fluids and tissues mdpi.comresearchgate.netnih.gov.

Tissue Distribution and Excretion Pathways of this compound and its Metabolites in Animal Systems

Excretion studies, often employing radiolabeled omeprazole (e.g., 14C-omeprazole), have shown that the drug and its metabolites are primarily eliminated via urine in various species, including humans osti.gov. In humans, approximately 79% of an oral dose was recovered in the urine within 96 hours, with the majority excreted in the first 24 hours osti.gov. While specific excretion pathways for this compound in animal models are detailed in comprehensive ADME studies, the principle remains the same: tracing the labeled compound and its derived metabolites through urine, feces, and bile to map the elimination routes. The use of stable isotopes like this compound aids in quantifying these pathways with high precision, particularly when coupled with sensitive mass spectrometric detection methods.

Table 2: Kinetic Parameters and Tissue Distribution Data from Omeprazole Metabolism Studies

| Parameter / Tissue | Value / Metabolite | Species | Method / Context | Reference |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | S-Omeprazole (Hydroxy metabolite) | Human | In vitro (microsomes) | nih.gov |

| R-Omeprazole (Hydroxy metabolite) | Human | In vitro (microsomes) | nih.gov | |

| S-Omeprazole (Sulfone metabolite) | Human | In vitro (microsomes) | nih.gov | |

| R-Omeprazole (Sulfone metabolite) | Human | In vitro (microsomes) | nih.gov | |

| Ki (µM) | Omeprazole (CYP3A2 inhibition) | Rat | In vitro (microsomes) | |

| IC50 (µM) | Omeprazole (CYP3A2 inhibition) | Rat | In vitro (microsomes) | |

| Brain-to-Plasma Kp | Omeprazole (IP administration) | Mouse | In vivo | mdpi.com |

| Omeprazole (PO administration) | Mouse | In vivo | mdpi.com | |

| Urinary Excretion | ~79% of dose recovered in 96 hrs | Human | In vivo (14C-Omeprazole) | osti.gov |

Discovery and Identification of Novel Metabolites through Isotopic Fingerprinting

The application of stable isotope-labeled compounds, such as this compound (also referred to as D3-omeprazole), represents a sophisticated methodology for the precise identification and characterization of drug metabolites within biological systems. This technique involves the simultaneous administration of the unlabeled parent drug and its isotopically enriched counterpart, typically at a 1:1 ratio based on mass spectrometric peak response. The core principle is to trace metabolites that exhibit a distinct mass shift, corresponding to the incorporated stable isotopes mdpi.comnih.gov.

This isotopic fingerprinting approach is particularly instrumental in distinguishing drug-related metabolites from endogenous compounds, especially in complex biological matrices like plasma and brain tissue, where endogenous interference can be substantial mdpi.comnih.gov. By employing advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-QTOF-MS) and utilizing information-dependent acquisition (IDA) scans, researchers can systematically identify metabolites that display the characteristic isotopic signature of the labeled tracer mdpi.comnih.gov.

Studies utilizing D3-omeprazole have proven highly effective in mapping the metabolic landscape of omeprazole. For instance, research conducted in mice using this method successfully identified a total of seventeen metabolite peaks. This profile included known metabolites such as 5-hydroxyomeprazole and omeprazole sulfone, alongside several novel, previously uncharacterized metabolites (e.g., M1-M6, M16) mdpi.comnih.gov. These novel metabolites were identified by their unique mass differences relative to the parent compound, confirming their metabolic origin. For example, metabolite M15 was identified as omeprazole sulfide (B99878), formed through the reduction of the sulfoxide (B87167) moiety, characterized by its specific mass difference and fragmentation pattern mdpi.com. Another identified metabolite, M6, indicated complex metabolic transformations including de-methylation, de-oxygenation, and glucuronide conjugation, further elucidated by its isotopic signature mdpi.com. The ability to detect differential metabolite profiles across various administration routes (intraperitoneal, intravenous, oral) and biological matrices (plasma, brain) underscores the utility of this isotopic approach in elucidating tissue-specific metabolic pathways mdpi.comnih.gov.

Data Table 1: Identification of Omeprazole Metabolites Using Isotopic Fingerprinting

| Metabolite ID | Observed Mass Difference (Da) | Type of Transformation (Inferred) | Novelty | Matrix/Route Mentioned | Citation |

| Omeprazole Sulfide (M15) | 3 | Sulfoxide reduction (loss of oxygen) | Confirmed | Plasma, Brain (all routes) | mdpi.com |

| Metabolite M6 | 3 | De-methylation, De-oxygenation, Glucuronide conjugation | Novel | Plasma, Brain (all routes) | mdpi.com |

| Metabolites M1-M5, M16 | 3 | Various (unspecified in detail) | Novel | Plasma, Brain (all routes) | mdpi.comnih.gov |

| 5-Hydroxyomeprazole | 3 | Hydroxylation | Confirmed | Plasma, Brain (all routes) | mdpi.comnih.gov |

| Omeprazole Sulfone | 3 | Sulfoxidation | Confirmed | Plasma, Brain (all routes) | mdpi.comnih.gov |

| Hydroxy Glucuronide Metabolite | 3 | Hydroxylation and Glucuronidation | Novel | Plasma, Brain (all routes) | mdpi.com |

Contribution of Specific Cytochrome P450 Isoforms to Omeprazole Metabolism in Animal Models

The metabolism of omeprazole in animal models, particularly in rats, has been extensively investigated to elucidate its pharmacokinetic profile and the roles played by various cytochrome P450 (CYP) isoforms. In male Sprague-Dawley rats, omeprazole primarily undergoes hepatic metabolism mediated by CYP isoforms, including CYP1A1/2, CYP2D1, and CYP3A1/2 nih.govualberta.ca. These enzymes are crucial for the oxidative transformation of omeprazole into its various metabolites.

Aliphatic hydroxylation has been identified as a predominant metabolic pathway in rats, although quantitative differences exist when compared to other species tandfonline.com. Furthermore, omeprazole itself can exert inhibitory effects on CYP-mediated reactions within rat liver microsomes, suggesting a potential for drug-drug interactions even within preclinical animal models tandfonline.com. The induction of CYP1A activity by omeprazole has also been reported in dog hepatocytes but not in rat hepatocytes, highlighting species-specific responses to omeprazole as an inducer researchgate.net.

Data Table 2: Major Cytochrome P450 Isoforms Involved in Omeprazole Metabolism in Rats

| CYP Isoform | Primary Role in Omeprazole Metabolism | Species Model | Key Observations / Contribution | Citation |

| CYP1A1/2 | Hepatic Metabolism | Rat | Identified as a major metabolic pathway. | nih.gov |

| CYP2D1 | Hepatic Metabolism | Rat | Identified as a major metabolic pathway. | nih.gov |

| CYP3A1/2 | Hepatic Metabolism | Rat | Identified as a major metabolic pathway; increased expression in U-ARF and diabetic rats leads to faster omeprazole clearance. | nih.govualberta.ca |

| CYP1A subfamily | Intestinal Metabolism | Rat | Increased expression in U-ARF rats correlates with faster omeprazole clearance. | nih.gov |

| CYP3A subfamily | Intestinal Metabolism | Rat | Increased expression in U-ARF rats correlates with faster omeprazole clearance. | nih.gov |

Compound Names List:

Omeprazole

this compound (D3-omeprazole)

Omeprazole-13C,d3

5-hydroxyomeprazole

Omeprazole sulfone

Omeprazole sulfide

Metabolite M15

Metabolite M6

Metabolites M1-M5, M16

Hydroxy Glucuronide Metabolite

Omeprazole pyridone

Metabolite X

5′-O-desmethylomeprazole

5-hydroxy-omeprazole sulfone

Hydroxyomeprazole sulfide

(R)-omeprazole

(S)-omeprazole

Esomeprazole

Omeprazole sulfone (methoxy-d3)

Omeprazole-13C, D3 Sulfone N-Oxide

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfone

CYP1A1

CYP1A2

CYP2D1

CYP3A1

CYP3A2

CYP3A4

CYP2C19

CYP2C9

CYP2D6

CYP1A (subfamily)

CYP3A (subfamily)

Applications in Research

Use as an Internal Standard in Pharmacokinetic Studies

In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted over time, Omeprazole-13CD3 is frequently used as an internal standard. clearsynth.com Because it has nearly identical chemical and physical properties to unlabeled omeprazole (B731) but a different mass, it can be added to biological samples (like blood or plasma) in a known quantity. This allows for the precise quantification of the unlabeled drug by comparing the signals of the two compounds in a mass spectrometer. clearsynth.com

Primary and Secondary Isotope Effects in Reaction Mechanisms

Role in Metabolite Identification and Profiling

One of the most powerful applications of isotopically labeled compounds is in the identification of drug metabolites. When Omeprazole-13CD3 is administered, any metabolites formed will also contain the isotopic label, giving them a unique mass signature. nih.gov This allows researchers to easily distinguish drug-related compounds from the complex mixture of endogenous molecules in biological samples. nih.gov Studies have successfully used deuterium-labeled omeprazole to identify numerous metabolites in various tissues. nih.govnih.gov

Conclusion

Omeprazole-13CD3 is a sophisticated and essential tool in modern pharmaceutical research. Its specific isotopic labeling allows for precise and detailed investigations into the metabolism and pharmacokinetics of omeprazole (B731). The use of such labeled compounds provides invaluable data that helps to ensure the efficacy and safety of therapeutic drugs. As analytical techniques continue to advance, the application of stable isotope labeling is expected to become even more widespread in drug discovery and development. adesisinc.com

Q & A

Q. How is Omeprazole 13CD3 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

this compound is synthesized by substituting three hydrogen atoms in the benzimidazole ring with deuterium (D) and one carbon with 13C, ensuring isotopic purity ≥98% (atom% D). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify isotopic enrichment. This process ensures minimal interference from endogenous compounds in biological matrices .

Q. What validated analytical methods are recommended for quantifying this compound in plasma or tissue samples?

LC-MS/MS with electrospray ionization (ESI) is the gold standard. A typical method uses a C18 column, gradient elution with methanol/ammonium formate buffer, and multiple reaction monitoring (MRM) transitions (e.g., m/z 346.1→198.1 for this compound). Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Q. How do pharmacopeial standards (e.g., European Pharmacopoeia) guide purity assessment of this compound?

The European Pharmacopoeia specifies chromatographic methods (HPLC/UV) to detect impurities like omeprazole sulfone and desmethoxy derivatives. For this compound, reversed-phase HPLC with a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (65:35) is used, with a detection limit of 0.1% for related substances .

Advanced Research Questions

Q. How can researchers optimize separation of this compound from structurally similar metabolites in complex matrices?

A face-centered central composite design (FCCD) optimizes capillary zone electrophoresis (CZE) parameters: background electrolyte (BGE) pH (8.5–9.5), voltage (20–30 kV), and buffer concentration (50–100 mM). Resolution >1.5 between this compound and sulfone derivatives is achievable by balancing migration time and peak symmetry .

Q. What strategies mitigate matrix effects (e.g., hemolysis, lipidemia) when using this compound in LC-MS/MS assays?

Matrix effects are minimized via:

- Post-column infusion studies to identify ion suppression zones.

- Stable isotope dilution (e.g., this compound as an internal standard).

- Sample pre-treatment with protein precipitation (acetonitrile) followed by phospholipid removal cartridges. Interference from hemolyzed samples (0.89% interference) and lipemic matrices (0.03%) can be statistically controlled using ANOVA-based outlier detection .

Q. How are degradation pathways of this compound elucidated under preformulation stress conditions?

Forced degradation studies under acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions reveal major degradation products. LC-MS/MS and high-resolution mass spectrometry (HRMS) identify sulfoxides and sulfones, while Arrhenius kinetics predict shelf-life at 25°C. Stability-indicating methods must achieve resolution >2.0 between parent and degradation peaks .

Q. What are the challenges in quantifying elemental impurities (e.g., Pd, Ni) in this compound synthesized via metal-catalyzed deuterium exchange?

Inductively coupled plasma-mass spectrometry (ICP-MS) detects trace metals (limit of quantification: 0.01 ppm). Validation requires spike-recovery experiments (90–110%) and cross-validation with microwave digestion protocols. Residual palladium from catalytic deuteration is a critical parameter per ICH Q3D .

Methodological Resources

- Data Analysis : Use Compound Discoverer 3.0 for non-targeted metabolomics workflows. Create a dedicated "Omeprazole Study" folder structure with subdirectories for raw LC-MS data, processed spectra, and impurity profiles .

- Regulatory Compliance : Follow FDA and EMA guidelines for bioanalytical method validation (e.g., selectivity, carryover <20% of LLOQ) when submitting data for generic drug approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.